5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine moiety, and sulfonyl and carboxamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonyl and piperidine groups, and the final coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
- 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine
Uniqueness
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C20H25ClN4O3S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-13(2)29-20-22-12-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-4-6-14(25)3/h7-10,12-14H,4-6,11H2,1-3H3,(H,23,26) |
InChI Key |
IMKDYMMNRVLOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.